3-(Propan-2-ylsulfanyl)phenol
Overview
Description
Mechanism of Action
Biochemical Pathways
Phenolic compounds are known to interact with various biochemical pathways, influencing cellular processes such as oxidative stress response, signal transduction, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-ylsulfanyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 3-bromophenol with isopropylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the isopropylthio group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar nucleophilic aromatic substitution reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-ylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: The compound can be reduced to form hydroquinones, which have significant redox properties.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
3-(Propan-2-ylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s redox properties make it useful in studying cellular oxidative stress and related biochemical pathways.
Industry: Used in the production of polymers and other materials requiring specific chemical functionalities.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
Thiophenol: Contains a thiol group instead of a hydroxyl group.
3-Methylphenol: Similar structure but with a methyl group instead of an isopropylthio group.
Uniqueness
3-(Propan-2-ylsulfanyl)phenol is unique due to the presence of both a phenol and an isopropylthio group, which imparts distinct chemical properties
Properties
IUPAC Name |
3-propan-2-ylsulfanylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHGURNMOWDGBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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